

An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-2-pyridone

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Compound of Interest

Compound Name: **5-Bromo-1,3-dimethyl-2-pyridone**

Cat. No.: **B2401827**

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This guide provides a comprehensive technical overview of **5-Bromo-1,3-dimethyl-2-pyridone** (CAS No. 51417-13-1), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document consolidates its known properties, discusses its role as a synthetic intermediate, and outlines general methodologies relevant to its synthesis and handling.

Core Molecular Attributes

5-Bromo-1,3-dimethyl-2-pyridone is a substituted pyridinone, a class of heterocyclic scaffolds that are prominent in medicinal chemistry.^[1] The presence of a bromine atom at the 5-position provides a versatile synthetic handle for further functionalization, typically through cross-coupling reactions.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, based on data from commercial suppliers.

Property	Value	Source(s)
IUPAC Name	5-bromo-1,3-dimethylpyridin-2(1H)-one	[2]
CAS Number	51417-13-1	[2][3][4]
Molecular Formula	C ₇ H ₈ BrNO	[2][3][4]
Molecular Weight	202.05 g/mol	[2][4]
Appearance	Pale yellow to yellow-brown solid	[2][3]
Purity (Typical)	≥ 96.0% (Assay by HPLC)	[2]
SMILES	CN1C=C(Br)C=C(C)C1=O	[2]
InChI Key	UEHHXNZKBMALIY-UHFFFAOYSA-N	[2]

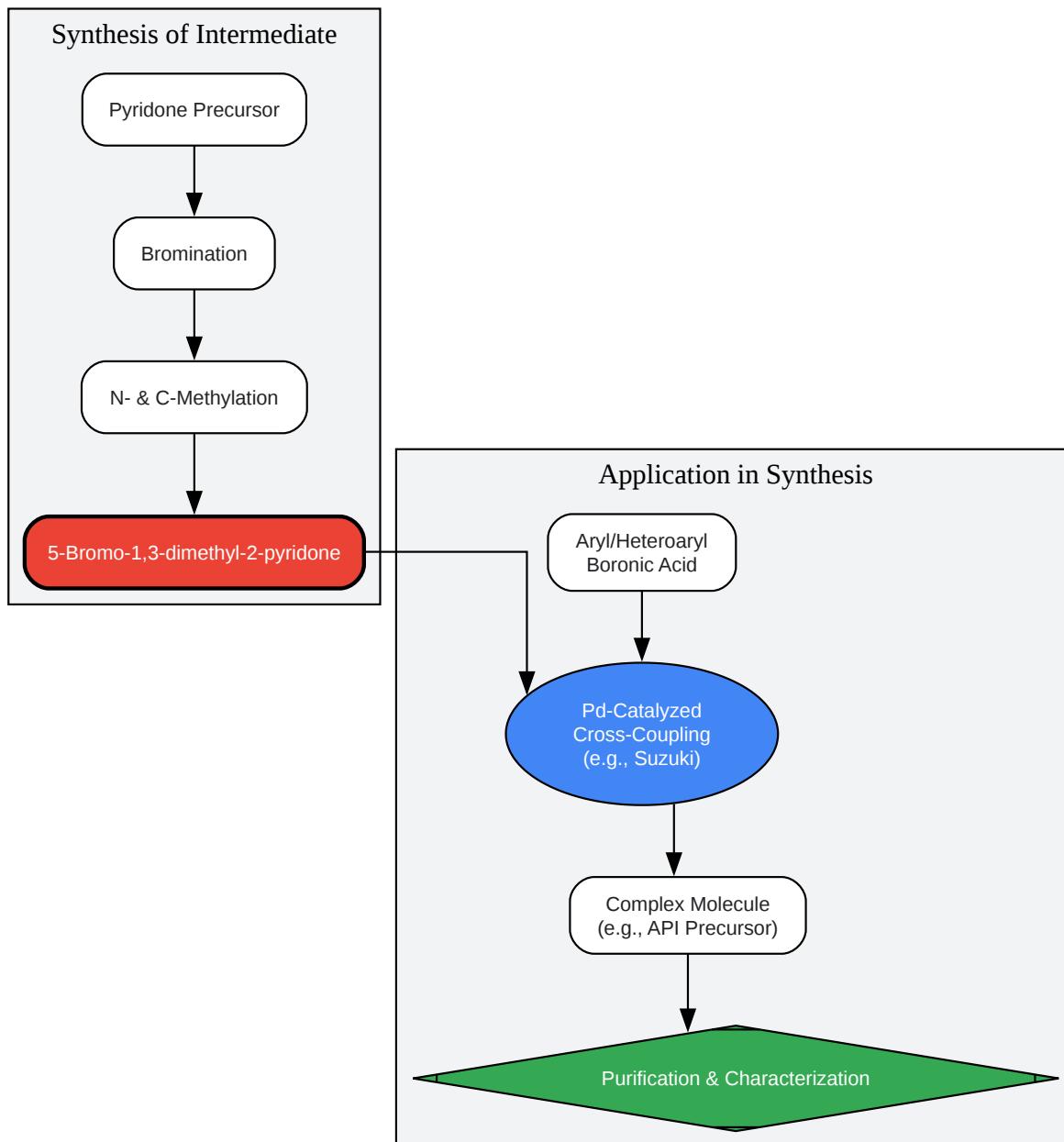
Role in Synthetic and Medicinal Chemistry

Pyridinone derivatives are recognized as "privileged structures" in drug discovery. They can serve as both hydrogen bond acceptors and donors, and their physicochemical properties can be finely tuned through substitution.^[5] This makes them valuable components in the design of kinase inhibitors, biomolecular mimetics, and other therapeutic agents.^[5]

5-Bromo-1,3-dimethyl-2-pyridone is classified as a key intermediate in medicinal chemistry and is utilized in broader chemical synthesis.^{[1][6]} The bromine atom is a key reactive site, making the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions allow for the introduction of aryl, heteroaryl, or amine groups, enabling the construction of complex molecular architectures. While specific drug candidates synthesized directly from this intermediate are not detailed in publicly available literature, its structural motif is relevant to the development of novel therapeutics.

Conceptual Synthetic Workflow

The diagram below illustrates a generalized workflow for utilizing a brominated pyridone intermediate in a typical drug discovery pipeline.



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Caption: Generalized workflow from precursor to functionalized molecule.

Synthesis and Purification Strategies

While a specific, peer-reviewed synthesis protocol for **5-Bromo-1,3-dimethyl-2-pyridone** is not readily available in the chemical literature, its structure suggests two primary retrosynthetic pathways.

- Pathway A: Bromination of a pre-formed 1,3-dimethyl-2-pyridone.
- Pathway B: Sequential methylation of a 5-bromo-2-pyridone precursor.

Hypothetical Synthesis Protocol (Based on General Methods)

The following protocol is a generalized procedure based on established chemical principles for similar molecules and should be optimized and validated under appropriate laboratory conditions.

Objective: To synthesize **5-Bromo-1,3-dimethyl-2-pyridone** from 5-bromo-3-methyl-2-pyridone.

Rationale: N-alkylation of pyridones is a common transformation. Using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base can achieve N-methylation.

Materials:

- 5-Bromo-3-methyl-2-pyridone (Substrate)
- Methyl iodide (CH_3I) (Methylating agent)
- Potassium carbonate (K_2CO_3) (Base)
- Acetone or Acetonitrile (Solvent)

- Dichloromethane (DCM) (Extraction solvent)
- Brine (Saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) (Drying agent)

Step-by-Step Procedure:

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-methyl-2-pyridone (1.0 eq).
- Solvent and Base: Add anhydrous acetone or acetonitrile as the solvent, followed by potassium carbonate (1.5 - 2.0 eq).
- Addition of Methylating Agent: Stir the suspension vigorously and add methyl iodide (1.2 - 1.5 eq) dropwise at room temperature.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Redissolve the crude residue in dichloromethane (DCM) and wash with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure **5-Bromo-1,3-dimethyl-2-pyridone**.

Safety and Handling

Hazard Identification: **5-Bromo-1,3-dimethyl-2-pyridone** is classified as harmful if swallowed.

Hazard Class	GHS Code	Signal Word
Acute Toxicity 4, Oral	H302	Warning

Precautionary Measures:

- P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated fume hood.
- Avoid inhalation of dust and contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.

Characterization and Quality Control

While specific spectral data for this compound is not available in peer-reviewed journals, quality control for commercially available batches is typically performed using High-Performance Liquid Chromatography (HPLC), with a purity standard of $\geq 96.0\%$.^[2] For researchers synthesizing this compound, characterization would involve the following standard techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would be expected to show signals for the two distinct methyl groups and the two protons on the pyridine ring.
 - ^{13}C NMR would confirm the presence of seven carbon atoms, including the carbonyl carbon and the carbon-bromine bond.

- Mass Spectrometry (MS): To confirm the molecular weight (202.05 g/mol) and the characteristic isotopic pattern of a monobrominated compound.
- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the pyridone ring.

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